molecular formula C5HBrClN3 B6589702 5-bromo-2-chloropyrimidine-4-carbonitrile CAS No. 2092788-01-5

5-bromo-2-chloropyrimidine-4-carbonitrile

Cat. No. B6589702
CAS RN: 2092788-01-5
M. Wt: 218.4
InChI Key:
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Description

5-Bromo-2-chloropyrimidine-4-carbonitrile (5-BCPC) is an important synthetic intermediate compound used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for the synthesis of a variety of heterocyclic compounds. 5-BCPC is a monocyclic nitrogen-containing heterocycle with a five-membered ring. It is an aromatic compound with a relatively low boiling point and is highly soluble in organic solvents. 5-BCPC has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidine derivatives, pyridine derivatives, and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloropyrimidine-4-carbonitrile is not well understood. However, it is believed that the compound undergoes a nucleophilic substitution reaction with a halogen, such as bromine or chlorine, to form a new carbon-halogen bond. This reaction is believed to be the basis for the synthesis of a variety of heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloropyrimidine-4-carbonitrile are not well understood. However, it is believed that the compound may have some activity as an inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes. In addition, 5-bromo-2-chloropyrimidine-4-carbonitrile may have some activity as an antioxidant.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-2-chloropyrimidine-4-carbonitrile in laboratory experiments include its low boiling point and high solubility in organic solvents. This makes it easy to work with and handle in the laboratory. Additionally, the compound is relatively inexpensive and readily available.
However, there are some limitations to using 5-bromo-2-chloropyrimidine-4-carbonitrile in laboratory experiments. The compound is highly reactive and must be handled with caution. Additionally, the reaction conditions must be carefully controlled to ensure that the desired product is obtained.

Future Directions

The future directions for 5-bromo-2-chloropyrimidine-4-carbonitrile include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of a variety of heterocyclic compounds. Additionally, further research into the development of novel synthetic routes for the production of 5-bromo-2-chloropyrimidine-4-carbonitrile could be beneficial. Additionally, the development of novel methods for the synthesis of pyrimidine derivatives, pyridine derivatives, and pyrazole derivatives could lead to the development of new and improved pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research into the potential uses of 5-bromo-2-chloropyrimidine-4-carbonitrile as an antioxidant or inhibitor of the enzyme lipoxygenase could lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of 5-bromo-2-chloropyrimidine-4-carbonitrile is typically accomplished through a two-step synthetic route. In the first step, a bromoacetyl chloride is reacted with an aromatic amine to form an N-bromoacetamide. This intermediate is then reacted with a chloroacetamide to form the 5-bromo-2-chloropyrimidine-4-carbonitrile. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature of approximately 100°C.

Scientific Research Applications

5-bromo-2-chloropyrimidine-4-carbonitrile has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of pyrimidine derivatives, pyridine derivatives, and pyrazole derivatives. In addition, 5-bromo-2-chloropyrimidine-4-carbonitrile has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, quinoxalines, and isoquinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2-chloropyrimidine-4-carbonitrile can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2,4-dichloropyrimidine", "sodium cyanide", "copper(I) bromide", "acetonitrile", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with sodium cyanide in the presence of copper(I) bromide and acetonitrile to yield 2-chloro-5-cyanopyrimidine.", "Step 2: 2-chloro-5-cyanopyrimidine is treated with sodium hydroxide and water to hydrolyze the nitrile group and form 2-chloro-5-hydroxypyrimidine.", "Step 3: 2-chloro-5-hydroxypyrimidine is reacted with hydrochloric acid and sodium cyanide to form 5-chloro-2-cyanopyrimidine.", "Step 4: 5-chloro-2-cyanopyrimidine is treated with sodium hydroxide and water to hydrolyze the nitrile group and form 5-chloro-2-hydroxypyrimidine.", "Step 5: 5-chloro-2-hydroxypyrimidine is reacted with hydrochloric acid and sodium bromide to form 5-bromo-2-chloropyrimidine-4-carbonitrile." ] }

CAS RN

2092788-01-5

Product Name

5-bromo-2-chloropyrimidine-4-carbonitrile

Molecular Formula

C5HBrClN3

Molecular Weight

218.4

Purity

95

Origin of Product

United States

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